Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate: Structural Mechanics, Synthesis, and Pharmacological Profiling
Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate: Structural Mechanics, Synthesis, and Pharmacological Profiling
Executive Summary
The indolizine core—a 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings—is a privileged scaffold in medicinal chemistry. However, unsubstituted indolizines are highly electron-rich and often susceptible to oxidative degradation. The strategic introduction of an electron-withdrawing trifluoromethyl (-CF₃) group and an ethyl carboxylate moiety fundamentally alters the molecule's electronic landscape. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (CAS: 1284226-15-8)[1] represents a highly functionalized building block designed to maximize metabolic stability, enhance lipophilicity, and provide specific stereoelectronic properties for targeted drug discovery, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[2].
Structural Analysis & Physicochemical Properties
The dual substitution at the C1 and C2 positions serves a precise mechanical purpose. The electron-withdrawing nature of both the ester and the -CF₃ group pulls electron density away from the indolizine core, stabilizing it against spontaneous oxidation. Furthermore, the -CF₃ group dramatically increases the molecule's lipophilicity, a critical parameter for crossing biological membranes such as the blood-brain barrier and the gastrointestinal tract[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate |
| CAS Registry Number | 1284226-15-8[1] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Core Structure | Indolizine (fused 5- and 6-membered nitrogen heterocycles) |
| Key Substituents | C1: Ethyl ester (-COOCH₂CH₃), C2: Trifluoromethyl (-CF₃) |
| Predicted ADME Profile | High gastrointestinal absorption, BBB permeable[2] |
Synthetic Methodology: 1,3-Dipolar Cycloaddition
The most robust and regioselective method for constructing highly functionalized indolizines is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes[4],[5]. In this pathway, a pyridinium salt is deprotonated by a mild base to generate a reactive pyridinium ylide in situ. This ylide acts as a 1,3-dipole, reacting with a dipolarophile such as ethyl 4,4,4-trifluorobut-2-ynoate. The regioselectivity is strictly governed by the electronic polarization of the alkyne by the strongly electron-withdrawing -CF₃ group[5].
Synthesis of CF3-indolizines via 1,3-dipolar cycloaddition and oxidative aromatization.
Protocol: One-Pot Synthesis Workflow
Note: This protocol is a self-validating system; intermediate formation and final aromatization must be confirmed via TLC and LC-MS before proceeding.
-
Precursor Activation (Ylide Generation):
-
Dissolve 1-(ethoxycarbonylmethyl)pyridinium bromide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C. Add triethylamine (Et₃N, 1.2 equiv) dropwise. Validation: A distinct color change (typically to deep yellow/orange) indicates the successful generation of the pyridinium ylide[4].
-
-
[3+2] Cycloaddition:
-
Slowly add ethyl 4,4,4-trifluorobut-2-ynoate (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Oxidative Aromatization:
-
The initial reaction yields a non-aromatic tetrahydroindolizine intermediate. To drive the system to the fully conjugated 10-π electron indolizine, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) as an oxidant.
-
Stir for an additional 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); the disappearance of the intermediate spot confirms complete aromatization.
-
-
Purification:
-
Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.
-
Pharmacological Profiling: Anti-Inflammatory Potential
Fluorinated indolizine derivatives have recently emerged as highly potent agents for managing inflammation. Recent in vitro and in silico studies demonstrate that trifluoromethylated indolizines selectively target and inhibit the cyclooxygenase-2 (COX-2) enzyme, while concurrently downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2].
The causality behind this efficacy lies in the -CF₃ group, which is hypothesized to engage in strong halogen bonding within the hydrophobic binding pocket of the COX-2 active site, significantly increasing binding affinity and residence time compared to non-fluorinated analogs[3].
Mechanism of action for CF3-indolizines inhibiting COX-2 and downstream inflammation.
Protocol: In Vitro COX-2 Inhibition Assay
To validate the biological activity of synthesized derivatives, the following standardized workflow is employed:
-
Reagent Preparation: Dissolve the synthesized CF₃-indolizine compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in assay buffer (100 mM Tris-HCl, pH 8.0).
-
Enzyme Incubation: In a 96-well plate, combine 10 µL of the compound dilution, 10 µL of hematin (cofactor), and 10 µL of recombinant human COX-2 enzyme. Incubate at 37 °C for 15 minutes to allow for compound-target binding.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to each well to initiate the enzymatic reaction. Incubate for exactly 2 minutes at 37 °C.
-
Termination & Quantification: Quench the reaction by adding 10 µL of 1M HCl. Add an ELISA-based PGE2 detection reagent. Read the absorbance at 450 nm using a microplate reader. Validation: Utilize Indomethacin as a positive control; the IC₅₀ of the test compound should be calculated relative to the Indomethacin baseline[2].
References
1.[1] 1284226-15-8 | Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate Source: BLD Pharm URL:1
2.[2] Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis Source: PubMed (Chem Biol Drug Des, 2024) URL:2
3.[4] Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent[3 + 2] Cycloadditions Source: PMC (National Institutes of Health) URL:4
4.[5] Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides Source: Organic Letters (ACS Publications) URL:5
Sources
- 1. 1284226-15-8|Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
